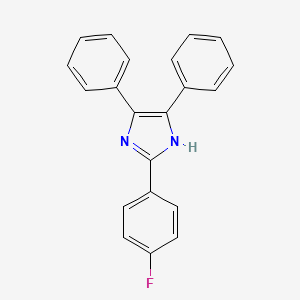

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Vue d'ensemble

Description

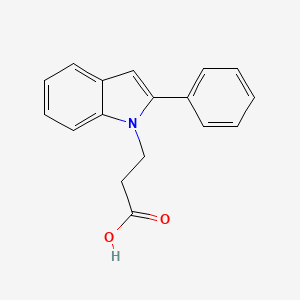

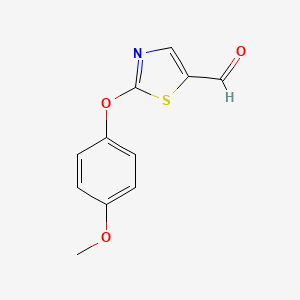

“2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with three phenyl rings, one of which has a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring and phenyl rings would contribute to its aromaticity .Applications De Recherche Scientifique

Medicine: Antiviral and Anticancer Applications

This compound has shown potential in the medical field, particularly in antiviral and anticancer applications. Its structure allows for interaction with various biological targets, which could be leveraged to develop new therapeutic agents .

Chemistry: Synthesis of Heterocyclic Compounds

In chemistry, “2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole” serves as a precursor in the synthesis of complex heterocyclic compounds. These structures are crucial in the development of pharmaceuticals and agrochemicals .

Materials Science: Development of Smart Materials

The compound’s unique properties are being explored in materials science for the development of smart materials. These materials can change their properties in response to external stimuli, making them useful in various technological applications .

Biology: Enzyme Inhibition

Biological studies have focused on the compound’s role in enzyme inhibition. By blocking specific enzymes, it can help in understanding biological pathways and developing treatments for diseases where these enzymes are key factors .

Pharmacology: Drug Design and Discovery

Pharmacological research utilizes this compound in drug design and discovery. Its ability to bind with high affinity to multiple receptors makes it a valuable scaffold for creating new drugs .

Environmental Science: Pollution Monitoring

Environmental scientists are investigating the use of “2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole” in pollution monitoring. Its chemical properties could make it a marker for detecting certain types of environmental pollutants .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound could be used in chromatography as a standard for calibrating equipment or as a reagent to help separate and identify other compounds .

Biochemistry: Protein Interaction Studies

Finally, in biochemistry, the compound is used to study protein interactions. Understanding how it binds to proteins can provide insights into the development of new biochemical tools .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .

Mode of Action

It’s suggested that similar compounds interact with their targets, leading to changes at the molecular level . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

A study on similar compounds, 2-(4-fluorophenyl) imidazol-5-ones, revealed that they passed the lipinski rule of five, suggesting good bioavailability . The Lipinski rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

For instance, 2-(4-fluorophenyl) imidazol-5-ones showed anti-proliferative activities against the MCF-7 breast cancer cell line .

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many chemical compounds .

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXOBUOVKKFIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355420 | |

| Record name | 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

CAS RN |

2284-96-0 | |

| Record name | 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structure of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole and its interactions with biological targets?

A1: 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (compound II in the study) is characterized by a central imidazole ring substituted with a 4-fluorophenyl group at the 2-position and two phenyl groups at the 4- and 5-positions []. X-ray crystallography revealed that compound II crystallizes in the triclinic space group P-1 and its asymmetric unit contains two crystallographically independent molecules with similar geometries []. The study highlights the role of C-H…F interactions, both intermolecular and intramolecular, in stabilizing the crystal packing of this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol](/img/structure/B1363285.png)

![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)